Primary Amine Functionality Enables Derivatization Pathways Unavailable to N-Methylated Analogs
The compound contains a free primary amine (-NH2) group, in contrast to the N-methylated analog 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6) which bears a secondary amine . This structural distinction permits a broader range of synthetic transformations including amide coupling, reductive amination, and urea formation reactions that are precluded or proceed with significantly reduced yields for N-methylated derivatives .
| Evidence Dimension | Amine functionality |
|---|---|
| Target Compound Data | Primary amine (-NH2) |
| Comparator Or Baseline | 2,2-Diethyl-3-methoxy-N-methylcyclobutan-1-amine (secondary amine, -NHCH3) |
| Quantified Difference | Qualitative difference in available derivatization pathways |
| Conditions | Structural comparison based on SMILES and InChI data |
Why This Matters
The primary amine enables direct conjugation to pharmacophores or biotin tags without prior deprotection steps, reducing synthetic sequence length and improving overall yield in library synthesis campaigns.
